[(3-Bromo-4-methoxyphenyl)methyl](tert-butyl)amine
CAS No.:
Cat. No.: VC14628584
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18BrNO |
|---|---|
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | N-[(3-bromo-4-methoxyphenyl)methyl]-2-methylpropan-2-amine |
| Standard InChI | InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-5-6-11(15-4)10(13)7-9/h5-7,14H,8H2,1-4H3 |
| Standard InChI Key | HTGQHVQVRQVYPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NCC1=CC(=C(C=C1)OC)Br |
Introduction
[Introduction to (3-Bromo-4-methoxyphenyl)methylamine](pplx://action/followup)
(3-Bromo-4-methoxyphenyl)methylamine is a synthetic organic compound with the molecular formula C12H18BrNO. It is characterized by a bromine atom, a methoxy group, and a tert-butylamine moiety attached to a benzene ring. This compound is of interest in synthetic chemistry due to its unique structure, which allows for various chemical transformations.
Synthesis Steps:
-
Starting Material Preparation: Begin with 4-methoxybenzaldehyde.
-
Bromination: Introduce a bromine atom to the benzene ring.
-
Amination: Attach a tert-butylamine group to the benzyl position.
Applications and Potential Uses
(3-Bromo-4-methoxyphenyl)methylamine is valuable in synthetic chemistry due to its potential for various chemical transformations. Its unique structure allows it to participate in nucleophilic substitutions, where the bromine atom acts as a leaving group, enabling the introduction of different functional groups. This property makes it useful for developing novel compounds with enhanced biological activity.
Potential Applications:
-
Medicinal Chemistry: Its ability to undergo diverse chemical reactions makes it a candidate for developing new pharmaceuticals.
-
Materials Science: The compound's reactivity can be exploited to create novel materials with specific properties.
Stability and Handling
(3-Bromo-4-methoxyphenyl)methylamine is generally stable under standard laboratory conditions but is sensitive to strong oxidizing agents. Proper handling and storage are essential to maintain its integrity.
Storage Conditions:
-
Store at ambient temperature.
-
Avoid exposure to strong oxidizing agents.
Spectroscopic Characterization
Characterization of (3-Bromo-4-methoxyphenyl)methylamine typically involves spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), along with chromatographic methods like HPLC (High-Performance Liquid Chromatography) for purity assessment.
Spectroscopic Techniques:
-
NMR: Provides detailed information about the molecular structure.
-
IR: Helps identify functional groups present in the compound.
-
HPLC: Used for assessing purity and separating components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume